![molecular formula C23H29N5O3 B2359428 (4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1903885-50-6](/img/structure/B2359428.png)
(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Description
(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
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Biological Activity
The compound (4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and a tetrahydropyrazolo derivative, which are known for their roles in various pharmacological activities. The molecular formula is C₁₉H₂₃N₃O₂, with a molecular weight of approximately 325.41 g/mol. Its structural complexity allows for interactions with multiple biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃N₃O₂ |
Molecular Weight | 325.41 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not reported |
Research indicates that compounds similar to this one often exhibit inhibitory effects on various enzymes and receptors, particularly those involved in cell proliferation and signaling pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the tetrahydropyrazolo structure may contribute to its antitumor activity.
Antitumor Activity
In studies involving related compounds, significant antitumor effects have been observed. For instance, analogs have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves targeting folate receptors or interfering with nucleotide biosynthesis pathways .
Case Studies and Research Findings
- Antiproliferative Effects : A study demonstrated that compounds with similar structural motifs inhibited the growth of human tumor cells through mechanisms involving S-phase accumulation and apoptosis . This suggests that our compound may also possess such properties.
- Enzyme Inhibition : Compounds structurally related to the target compound have been identified as dual inhibitors of GARFTase and AICARFTase, leading to depletion of ATP pools in cells. This mechanism highlights the potential for targeting metabolic pathways in cancer therapy .
- Neurotransmitter Interaction : The piperazine component may facilitate interactions with serotonin or dopamine receptors, which can influence mood and cognitive functions. This aspect opens avenues for exploring potential neuropharmacological applications.
Table 2: Summary of Biological Activities from Related Studies
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c29-22(17-8-9-21(24-16-17)31-19-6-1-2-7-19)26-11-13-27(14-12-26)23(30)20-15-18-5-3-4-10-28(18)25-20/h8-9,15-16,19H,1-7,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQKXCJNMMMQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.